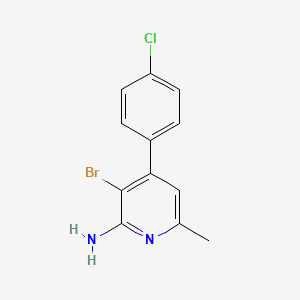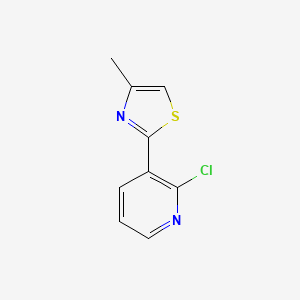
3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3-Chlorophényl)-4-(méthylsulfonyl)-1H-pyrazole est un composé chimique qui appartient à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé particulier est caractérisé par la présence d'un groupe chlorophényle en position 3 et d'un groupe méthylsulfonyle en position 4 du cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(3-Chlorophényl)-4-(méthylsulfonyl)-1H-pyrazole implique généralement la réaction du chlorure de 3-chlorobenzoyle avec l'hydrate d'hydrazine pour former la 3-(3-chlorophényl)hydrazine. Cet intermédiaire est ensuite mis à réagir avec le chlorure de méthylsulfonyle en conditions basiques pour donner le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol et de catalyseurs tels que la triéthylamine pour faciliter les réactions.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3-Chlorophényl)-4-(méthylsulfonyl)-1H-pyrazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Amines ou thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de dérivés sulfoniques.
Réduction : Formation des amines ou des alcools correspondants.
Substitution : Formation de dérivés de pyrazole substitués.
Applications de la recherche scientifique
Le 3-(3-Chlorophényl)-4-(méthylsulfonyl)-1H-pyrazole a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête dans la découverte de médicaments.
Industrie : Utilisé dans le développement de produits agrochimiques et de la science des matériaux.
Mécanisme d'action
Le mécanisme d'action du 3-(3-Chlorophényl)-4-(méthylsulfonyl)-1H-pyrazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Par exemple, il peut agir comme un inhibiteur des protéines kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(3-Chlorophényl)-1H-pyrazole : Il n'y a pas de groupe méthylsulfonyle, ce qui peut affecter sa réactivité chimique et son activité biologique.
4-(Méthylsulfonyl)-1H-pyrazole : Il n'y a pas de groupe chlorophényle, ce qui peut influencer ses propriétés globales et ses applications.
Unicité
Le 3-(3-Chlorophényl)-4-(méthylsulfonyl)-1H-pyrazole est unique en raison de la présence des groupes chlorophényle et méthylsulfonyle. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C10H9ClN2O2S |
|---|---|
Poids moléculaire |
256.71 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9ClN2O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13) |
Clé InChI |
VKGYGBURIQGTDZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)

![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)


